Faah/magl-IN-2
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Overview
Description
Faah/magl-IN-2 is a potent, reversible, orally active inhibitor that can cross the blood-brain barrier. It targets two enzymes: fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a role in various physiological processes, including pain modulation and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Faah/magl-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Faah/magl-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Faah/magl-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and the role of endocannabinoids in various chemical processes.
Biology: Employed in research on cellular signaling pathways and the physiological effects of endocannabinoid modulation.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Faah/magl-IN-2 exerts its effects by inhibiting the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which can then activate cannabinoid receptors and modulate various physiological processes, including pain perception and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Faah/magl-IN-2 is unique in its ability to cross the blood-brain barrier and its potent, reversible inhibition of both fatty acid amide hydrolase and monoacylglycerol lipase. This dual inhibition allows for a more comprehensive modulation of the endocannabinoid system, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13Cl2N3O3S |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methylsulfonylphenyl)urea |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-24(22,23)11-7-5-10(6-8-11)19-15(21)20-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H2,19,20,21)/b18-9- |
InChI Key |
BHKDGLGFTAHYTQ-NVMNQCDNSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N/N=C\C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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